

Spectroscopic Properties of Hydrogen Bromide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hydrogen bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **hydrogen bromide** (HBr), a molecule of significant interest in various scientific and industrial fields. This document delves into the rotational, vibrational, and electronic spectroscopy of HBr, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Rotational Spectroscopy

The rotational spectrum of **hydrogen bromide** arises from transitions between quantized rotational energy levels of the molecule in the gas phase. These transitions are typically observed in the microwave and far-infrared regions of the electromagnetic spectrum. Due to its permanent dipole moment, HBr is microwave active.^[1]

Quantitative Rotational Spectroscopic Data

The rotational energy levels of a diatomic molecule like HBr can be approximated by the rigid rotor model. The primary spectroscopic constant derived from the rotational spectrum is the rotational constant, B , which is inversely proportional to the molecule's moment of inertia. This, in turn, allows for the precise determination of the internuclear distance (bond length).

Table 1: Rotational Spectroscopic Constants for HBr Isotopologues

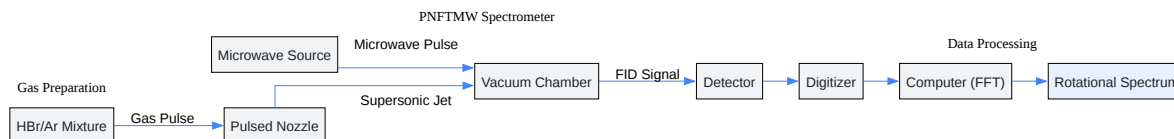
Isotopologue	Rotational Constant (B) (cm ⁻¹)	Bond Length (r) (Å)	Reference
H ⁷⁹ Br	8.46488	1.414	[2]
H ⁸¹ Br	8.46488	1.414	[2]

Experimental Protocol: Pulsed-Nozzle Fourier Transform Microwave (PNFTMW) Spectroscopy

Pulsed-nozzle Fourier transform microwave (PNFTMW) spectroscopy is a high-resolution technique ideal for studying the rotational spectra of molecules and their weakly bound complexes in the gas phase.[3][4]

Experimental Workflow:

- **Sample Preparation:** A gaseous mixture of HBr (typically 0.5% to several percent) is prepared in a carrier gas, most commonly argon.[3]
- **Supersonic Expansion:** The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This adiabatic expansion cools the molecules to very low rotational temperatures (around 1 K), simplifying the spectrum by populating only the lowest rotational levels.[5]
- **Microwave Excitation:** A short, high-power microwave pulse is introduced into the vacuum chamber, interacting with the cold HBr molecules. If the microwave frequency matches a rotational transition, the molecules are coherently excited.
- **Free Induction Decay (FID) Detection:** After the microwave pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.
- **Data Acquisition and Processing:** The FID signal is digitized and Fourier transformed to obtain the frequency-domain spectrum. Several hundred nozzle pulses are typically averaged to improve the signal-to-noise ratio. The resulting spectrum exhibits high resolution, often with linewidths of a few kHz, allowing for the resolution of fine and hyperfine structures.[3][4]



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PNFTMW Experimental Workflow for HBr Rotational Spectroscopy.

Vibrational and Rovibrational Spectroscopy

Vibrational spectroscopy of HBr probes the transitions between different vibrational energy levels of the molecule, which correspond to the stretching of the H-Br bond. These transitions are primarily observed in the infrared (IR) region of the spectrum.[6] As vibrational transitions are often accompanied by changes in rotational energy, the resulting spectra are typically rovibrational spectra, exhibiting a characteristic P-branch ($\Delta J = -1$) and R-branch ($\Delta J = +1$).

Quantitative Vibrational Spectroscopic Data

The vibrational energy levels of HBr can be modeled as a harmonic oscillator, with corrections for anharmonicity. Key spectroscopic constants include the harmonic vibrational frequency (ω_e) and the anharmonicity constant ($\omega_e x_e$).

Table 2: Vibrational Spectroscopic Constants for H⁷⁹Br

Constant	Value (cm ⁻¹)	Reference
Fundamental Frequency (ν_0)	2559	[2]
Harmonic Frequency (ω_e)	2649	[2]
Anharmonicity Constant ($\omega_e x_e$)	45.58	

Experimental Protocol: High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution FTIR spectroscopy is a powerful technique for obtaining detailed rovibrational spectra of gaseous molecules like HBr.

Experimental Workflow:

- **Sample Preparation:** A gas cell with infrared-transparent windows (e.g., KBr, NaCl) is filled with HBr gas to a specific pressure. For high-resolution work, low pressures are often used to minimize pressure broadening. The cell is placed in the sample compartment of the FTIR spectrometer.^[7]
- **Background Spectrum:** A background spectrum is recorded with the gas cell either evacuated or filled with a non-absorbing gas like dry nitrogen. This accounts for the instrumental response and any atmospheric absorptions in the optical path.^[6]
- **Sample Spectrum:** The infrared radiation from the source passes through the gas cell containing HBr, and the transmitted light is directed to the detector.
- **Interferogram Acquisition:** The FTIR spectrometer uses a Michelson interferometer to modulate the infrared radiation. The detector measures the intensity of the radiation as a function of the optical path difference, generating an interferogram.
- **Fourier Transform and Data Analysis:** The interferogram is mathematically converted into a frequency-domain spectrum using a Fast Fourier Transform (FFT). The sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the individual lines in the P and R branches are then accurately measured to determine the rovibrational constants.^[6]



FTIR Experimental Workflow for HBr Rovibrational Spectroscopy.

Electronic spectroscopy of HBr involves transitions between different electronic energy levels, which are observed in the ultraviolet (UV) and vacuum ultraviolet (VUV) regions. These transitions typically lead to the dissociation of the HBr molecule.

The electronic spectrum of HBr is characterized by broad, continuous absorption bands due to the dissociative nature of the excited electronic states. The ionization energy corresponds to the energy required to remove an electron from the molecule.

Table 3: Electronic Spectroscopic Data for HBr

Property	Value	Reference
First Ionization Energy	11.680 ± 0.030 eV	[2]
UV/VUV Absorption Regions	4.5 - 20 eV	[4]

Experimental Protocol: VUV Photoabsorption Spectroscopy

VUV photoabsorption spectroscopy is used to study the high-energy electronic transitions in molecules like HBr.

Experimental Workflow:

- **Light Source:** A broadband VUV light source, such as a deuterium lamp or synchrotron radiation, is used.[8]
- **Monochromator:** The VUV light is passed through a monochromator to select a narrow band of wavelengths.
- **Sample Cell:** The monochromatic VUV light is then passed through a gas cell containing HBr gas at a known pressure.
- **Detection:** The intensity of the transmitted light is measured by a suitable detector, such as a photomultiplier tube or a CCD detector.
- **Spectrum Acquisition:** The absorption spectrum is recorded by scanning the wavelength of the monochromator and measuring the transmitted light intensity at each wavelength. The absorbance is then calculated using the Beer-Lambert law.



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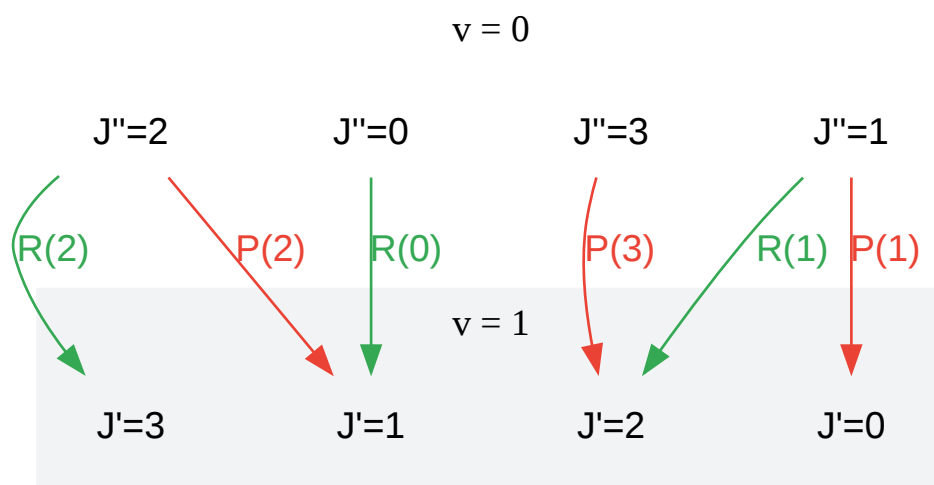
VUV Photoabsorption Spectroscopy Experimental Workflow.

Signaling Pathways and Energy Level Diagrams

The spectroscopic transitions in HBr can be visualized through energy level diagrams.

Rovibrational Energy Levels and Transitions

The rovibrational spectrum of HBr arises from transitions between the rotational levels of the ground ($v=0$) and first excited ($v=1$) vibrational states. The selection rule for these transitions is $\Delta J = \pm 1$, leading to the P-branch ($\Delta J = -1$) and R-branch ($\Delta J = +1$). The Q-branch ($\Delta J = 0$) is forbidden for a diatomic molecule like HBr in its ground electronic state.



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Rovibrational transitions in HBr (P and R branches).

This guide provides a foundational understanding of the spectroscopic properties of **hydrogen bromide**, intended to be a valuable resource for researchers and professionals in chemistry, physics, and drug development. The presented data and protocols offer a starting point for further investigation and application of these spectroscopic techniques.

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